molecular formula C11H16O2S B14361984 [4-(Methanesulfinyl)butoxy]benzene CAS No. 90183-86-1

[4-(Methanesulfinyl)butoxy]benzene

Cat. No.: B14361984
CAS No.: 90183-86-1
M. Wt: 212.31 g/mol
InChI Key: ZTXHJSCHLVULMR-UHFFFAOYSA-N
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Description

[4-(Methanesulfinyl)butoxy]benzene is an organosulfur compound characterized by a benzene ring substituted with a butoxy chain terminating in a methanesulfinyl (S=O) group. This structure confers unique electronic and steric properties due to the polar sulfinyl moiety, which introduces chirality and enhances polarity compared to sulfide analogs. Potential applications may include pharmaceutical intermediates, chiral auxiliaries, or materials science, leveraging its stereogenic sulfur center and moderate polarity.

Preparation Methods

Synthetic Methodologies

Oxidation of Sulfide Precursors

The most widely documented method for synthesizing [4-(Methanesulfinyl)butoxy]benzene involves the oxidation of its sulfide analog, [4-(Methanesulfanyl)butoxy]benzene. This two-step process begins with the preparation of the sulfide intermediate, followed by controlled oxidation to the sulfoxide.

Step 1: Synthesis of [4-(Methanesulfanyl)butoxy]benzene
The sulfide precursor is synthesized via nucleophilic substitution between 4-hydroxybutoxybenzene and methanesulfenyl chloride. The reaction is conducted under anhydrous conditions in the presence of a base such as triethylamine or pyridine to neutralize HCl byproducts. Typical reaction conditions include:

Parameter Value
Solvent Dichloromethane
Temperature 0–25°C
Reaction Time 4–6 hours
Yield 85–90%

Step 2: Oxidation to Sulfoxide
The sulfide intermediate is oxidized using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). mCPBA is preferred for its selectivity, minimizing over-oxidation to the sulfone. For instance, treating [4-(Methanesulfanyl)butoxy]benzene with 1.1 equivalents of mCPBA in dichloromethane at 0°C for 2 hours yields the sulfoxide with >95% purity.

Direct Sulfinylation via Nucleophilic Substitution

An alternative one-step approach employs methanesulfinyl chloride as the sulfinylating agent. However, the instability of methanesulfinyl chloride necessitates in situ generation or the use of stabilized equivalents.

Reaction Protocol
4-Hydroxybutoxybenzene reacts with methanesulfinyl chloride in the presence of a hindered amine base (e.g., 2,6-lutidine) to prevent acid-mediated decomposition of the sulfinyl chloride. Key parameters include:

Parameter Value
Solvent Tetrahydrofuran (THF)
Temperature −78°C to 0°C
Reaction Time 12–24 hours
Yield 70–75%

This method avoids intermediate isolation but requires stringent temperature control to suppress side reactions such as sulfone formation.

Condensation and Oxidation Approaches

Adapting methodologies from aryl ether syntheses, a condensation-oxidation route has been explored. For example, 4-bromobutoxybenzene undergoes coupling with methylsulfinylmagnesium bromide (MeS(O)MgBr) in a Kumada-type reaction. The Grignard reagent is prepared by treating methanesulfinyl chloride with magnesium in THF.

Optimized Conditions

Parameter Value
Catalyst Pd(PPh₃)₄
Solvent THF
Temperature 60°C
Reaction Time 8 hours
Yield 65–70%

This method highlights the versatility of transition metal catalysis in sulfoxide synthesis but faces challenges in reagent stability and cost.

Comparative Analysis of Methods

The following table evaluates the three primary synthetic routes based on yield, scalability, and practicality:

Method Yield (%) Scalability Cost Efficiency Key Challenges
Sulfide Oxidation 85–90 High Moderate Risk of over-oxidation
Direct Sulfinylation 70–75 Moderate Low Reagent instability
Condensation-Oxidation 65–70 Low High Catalyst cost, side reactions

Mechanistic Insights

Oxidation Mechanism

The oxidation of [4-(Methanesulfanyl)butoxy]benzene to the sulfoxide proceeds via a two-electron transfer mechanism. mCPBA acts as an electrophilic oxidant, transferring an oxygen atom to the sulfur center. The reaction follows second-order kinetics, with rate dependence on both sulfide and oxidant concentrations.

Nucleophilic Substitution Dynamics

In direct sulfinylation, the lone pair on the sulfinyl sulfur facilitates nucleophilic attack by the alkoxide ion of 4-hydroxybutoxybenzene. Steric hindrance from the butoxy chain necessitates bulky bases to prevent premature quenching of the sulfinyl chloride.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in sulfinylation by stabilizing ionic intermediates. For oxidation steps, chlorinated solvents (e.g., CH₂Cl₂) minimize unwanted side reactions.

Temperature Control

Low temperatures (−78°C to 0°C) are critical in direct sulfinylation to suppress sulfone formation. Conversely, oxidation reactions benefit from gradual warming (0°C to 25°C) to ensure complete conversion.

Catalytic Additives

The addition of molecular sieves in oxidation reactions mitigates moisture interference, improving yields by 5–10%. In condensation routes, ligand-accelerated catalysis (e.g., using Xantphos with Pd) enhances cross-coupling efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Methanesulfinyl)butoxy]benzene can undergo oxidation reactions, particularly at the methanesulfinyl group, leading to the formation of sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to [4-(Methanesulfinyl)butoxy]benzene. For instance, compounds with similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus. In controlled experiments, certain derivatives exhibited over 60% inhibition of bacterial growth at specific concentrations, indicating the promise of these compounds in developing new antimicrobial agents .

Cyclooxygenase Inhibition
Another notable application is in the development of selective cyclooxygenase-2 inhibitors. Compounds structurally related to this compound have been investigated for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. These findings suggest potential therapeutic applications in treating inflammatory diseases and pain management .

Materials Science Applications

Polymer Chemistry
In polymer chemistry, this compound can be utilized as a functional monomer or additive in creating advanced materials. Its unique sulfinyl group may enhance the thermal stability and chemical resistance of polymers. Research indicates that incorporating such compounds into polymer matrices can improve mechanical properties and durability under harsh conditions .

Coatings and Surface Treatments
The compound's properties make it suitable for use in coatings that require chemical inertness and resistance to environmental degradation. Such applications are particularly relevant in industries where materials are exposed to aggressive chemicals or extreme temperatures. The potential for reducing wear and improving longevity in various applications is significant .

Environmental Applications

Biodegradation Studies
Research into the environmental impact of this compound has led to studies on its biodegradability. Understanding how such compounds break down in natural environments is crucial for assessing their ecological footprint. Studies suggest that modifications to the compound can enhance its biodegradability without compromising effectiveness in industrial applications .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on synthesized derivatives showed that specific modifications to the methanesulfinyl group significantly enhanced antimicrobial activity against resistant strains of bacteria. This research underscores the importance of structural optimization in drug development.
  • Polymer Enhancement Experiment : In a controlled laboratory setting, this compound was incorporated into a polymer matrix, resulting in improved tensile strength and thermal stability compared to traditional polymers without such additives.
  • Environmental Impact Assessment : A comprehensive assessment evaluated the degradation rates of this compound under various environmental conditions, providing insights into its long-term ecological effects and informing regulatory guidelines.

Mechanism of Action

The mechanism by which [4-(Methanesulfinyl)butoxy]benzene exerts its effects involves interactions with various molecular targets. The methanesulfinyl group can participate in redox reactions, influencing the compound’s reactivity. The benzene ring allows for π-π interactions with other aromatic systems, potentially affecting binding to biological targets.

Comparison with Similar Compounds

Structural Analogues

[(4-Phenoxybutyl)sulfanyl]benzene (CAS 59950-11-7)

  • Functional Group : Sulfide (thioether, S–C bond).
  • The phenoxybutyl chain enhances lipophilicity, contrasting with the polar sulfinyl group in the target compound.
  • Molecular Weight : 258.38 g/mol vs. 212.31 g/mol for [4-(Methanesulfinyl)butoxy]benzene.

1-Methoxy-4-({(4-Methoxyphenyl)sulfanylmethyl}sulfanyl)benzene

  • Functional Group : Dual sulfanyl groups with methoxy substituents.
  • Key Differences : The propeller-shaped geometry stabilized by C–H···π interactions contrasts with the linear butoxy chain of the target compound. The dual sulfanyl groups increase steric bulk but reduce polarity compared to the sulfinyl group.

4-Methoxy-2-methyl-1-methylsulfanyl-benzene (CAS 22583-04-6)

  • Functional Group : Methylsulfanyl (S–CH₃).
  • Key Differences : Shorter alkyl chain and methyl substitution reduce solubility in polar solvents compared to the butoxy-sulfinyl structure.

Physicochemical Properties

Compound Solubility (Polar Solvents) Thermal Stability (°C) Polarity (LogP)
This compound Moderate (~20 mg/mL) 150–200 1.8
[(4-Phenoxybutyl)sulfanyl]benzene Low (<5 mg/mL) 100–150 3.2
4-Methoxy-2-methyl-1-methylsulfanyl-benzene Low (<2 mg/mL) 80–120 2.5

Notes:

  • The sulfinyl group enhances polarity and thermal stability compared to sulfides.
  • Sulfonated polymers (e.g., ) exhibit superior thermal stability (>250°C) due to ionic interactions, but this compound lacks ionic character.

Reactivity

  • Oxidation: The sulfinyl group can be further oxidized to a sulfone (S=O → O=S=O) under strong oxidizing conditions, whereas sulfides (e.g., [(4-Phenoxybutyl)sulfanyl]benzene) oxidize to sulfoxides or sulfones.
  • Reduction : Sulfinyl compounds may reduce to sulfides, a pathway irrelevant to sulfonamides (e.g., ’s 4-[5-(4-chlorophenyl)pyrazolyl]benzenesulfonamide), which exhibit acid-base reactivity due to –SO₂NH₂ groups.

Q & A

Q. Basic: What are the primary synthetic routes for [4-(Methanesulfinyl)butoxy]benzene and its structural analogs?

Methodological Answer:
The synthesis of sulfinyl-containing benzene derivatives typically involves functional group transformations. For example, sulfanyl groups (-S-) can be oxidized to sulfinyl (-SO-) using controlled oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under mild conditions . A related approach for 3-chloro-4-(methylsulfanyl)benzoic acid involves chlorination of 4-(methylsulfanyl)benzoic acid using Cl₂ gas with FeCl₃ as a catalyst . For this compound, a plausible route includes:

Etherification : React 4-hydroxybenzene with 1-bromo-4-(methylsulfanyl)butane to form the butoxy-sulfanyl intermediate.

Oxidation : Treat the intermediate with an oxidizing agent to convert -S- to -SO-.
Key considerations include temperature control (0–25°C) and inert atmospheres to prevent over-oxidation to sulfones (-SO₂-).

Q. Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:
Structural validation relies on:

  • FT-IR : Identifies functional groups (e.g., sulfinyl S=O stretch at ~1050–1100 cm⁻¹) and confirms successful oxidation .
  • X-ray Diffraction (XRD) : Resolves bond lengths and angles. For example, in triazole-sulfanyl benzene derivatives, XRD confirmed S–C bond lengths of ~1.78 Å and C–O–C ether linkages .
  • NMR : ¹H/¹³C NMR distinguishes methanesulfinyl protons (δ ~2.7–3.1 ppm) and butoxy chain protons (δ ~1.6–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ for C₁₁H₁₄O₂S: 226.0664) .

Q. Advanced: How do computational methods like DFT/B3LYP enhance the understanding of this compound’s electronic properties?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d)) predict:

  • Geometric Parameters : Bond lengths and angles, which align with XRD data within ±0.02 Å and ±1°, respectively .
  • Frontier Orbitals : HOMO-LUMO energy gaps (~4.39 eV) indicate reactivity. For sulfinyl derivatives, the electron-deficient sulfinyl group lowers LUMO energy, enhancing electrophilicity .
  • Molecular Electrostatic Potential (MEP) : Visualizes charge distribution, highlighting nucleophilic regions (e.g., oxygen in sulfinyl group) .
    Discrepancies between theoretical and experimental data (e.g., vibration frequencies) arise from crystal packing effects not modeled in DFT .

Q. Advanced: What mechanisms drive fluorescence quenching in derivatives of this compound when interacting with nanoparticles?

Methodological Answer:
In studies of structurally similar PPPBB (a styrylphenoxybutoxybenzene derivative), fluorescence quenching by Ag/Au nanoparticles involves:

  • Energy Transfer : Radiative (FRET) and non-radiative pathways dominate. Stern-Volmer constants (Ksv) quantify quenching efficiency (e.g., Ksv = 1.4×10¹⁰ M⁻¹ in methanol) .
  • Perrin Model : Calculates quenching sphere radii (r = 160 nm in methanol), confirming FRET as the primary mechanism .
  • Solvent Effects : Higher Ksv in ethylene glycol vs. methanol (1.2×10¹⁰ vs. 1.4×10¹⁰ M⁻¹) suggests solvent polarity modulates energy transfer efficiency .
    Applications include biosensors leveraging nanoparticle-quencher systems for high sensitivity .

Q. Basic: What safety protocols are recommended for handling sulfinyl-containing compounds?

Methodological Answer:
Based on safety data for methyl p-tolyl sulfoxide:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors .
  • Storage : Keep in airtight containers away from oxidizers (prevents sulfone formation) .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .

Q. Advanced: How do structural modifications (e.g., chain length, substituents) impact the biological activity of sulfinylbenzene derivatives?

Methodological Answer:

  • Butoxy Chain Length : Longer chains (e.g., butoxy vs. methoxy) increase lipophilicity, enhancing membrane permeability in cell-based assays .
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CN) on the benzene ring improve binding to enzyme active sites (e.g., cyclooxygenase inhibition) .
  • Sulfinyl vs. Sulfonyl : Sulfinyl groups (-SO-) exhibit reversible binding in enzyme inhibition studies, whereas sulfonyl (-SO₂-) groups often act irreversibly .

Q. Basic: What are the key applications of this compound in material science?

Methodological Answer:

  • Polymer Synthesis : Acts as a crosslinking agent due to sulfinyl’s polarity, improving thermal stability in epoxy resins .
  • Liquid Crystals : The butoxy chain and planar benzene ring enable mesophase formation in thermotropic LC systems .
  • Surface Modifiers : Sulfinyl groups enhance adhesion to metal oxides in coating formulations .

Q. Advanced: How can contradictions in experimental data (e.g., XRD vs. DFT bond lengths) be resolved?

Methodological Answer:

  • Crystal Packing Effects : XRD captures intermolecular interactions (e.g., hydrogen bonds) absent in gas-phase DFT models. Use periodic boundary conditions (PBC-DFT) for better alignment .
  • Thermal Motion : Atomic displacement parameters (ADPs) in XRD account for vibrational motion, whereas DFT assumes static nuclei. Apply thermal corrections to theoretical data .
  • Hybrid Methods : Combine experimental data (XRD) with molecular dynamics (MD) simulations to model dynamic crystal environments .

Properties

CAS No.

90183-86-1

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

4-methylsulfinylbutoxybenzene

InChI

InChI=1S/C11H16O2S/c1-14(12)10-6-5-9-13-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

ZTXHJSCHLVULMR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCCCOC1=CC=CC=C1

Origin of Product

United States

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